Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound. . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of novel heterocyclic compounds . In biology, it is used to study the interactions between small molecules and biological targets, providing insights into enzyme inhibition and receptor binding . In medicine, derivatives of imidazo[1,2-a]pyridine-3-acetic acid have been investigated for their potential as therapeutic agents for treating conditions such as insomnia, cancer, and cardiovascular diseases . Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as γ-aminobutyric acid (GABA) receptor agonists, which can produce sedative and hypnotic effects . Other derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- can be compared with other similar compounds, such as zolpidem and alpidem, which are also imidazo[1,2-a]pyridine derivatives . These compounds share similar biological activities but differ in their specific molecular structures and pharmacological profiles. For instance, zolpidem is widely used as a hypnotic agent for treating insomnia, while alpidem has been investigated for its anxiolytic properties . The unique structural features of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
88571-03-3 |
---|---|
Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-4-5-12-17-14(10-3-1-2-6-16-10)11(7-13(19)20)18(12)8-9/h1-6,8H,7H2,(H,19,20) |
InChI Key |
JDGMCXKHIJAVKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.